3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an adamantane core, a triazole ring, and an acetylated amine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the triazole ring and the acetylated amine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Adamantane Core Preparation: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functionalization steps to introduce the carboxamide group.
Triazole Ring Formation:
Acetylated Amine Introduction: The final step involves the acetylation of the amine group, which can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The triazole ring and the acetylated amine group can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to cross biological membranes. The acetylated amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure and exhibit similar chemical properties.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantane core, are used as antiviral agents.
Acetylated Amines: Compounds with acetylated amine groups, such as acetaminophen, are widely used in pharmaceuticals.
Uniqueness
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, adamantane core, and acetylated amine group allows for versatile interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C22H26ClN5O2 |
---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H26ClN5O2/c1-14(29)27(2)18-5-3-17(4-6-18)25-19(30)21-8-15-7-16(9-21)11-22(10-15,12-21)28-13-24-20(23)26-28/h3-6,13,15-16H,7-12H2,1-2H3,(H,25,30) |
InChI-Schlüssel |
JIVLZUJFCFRLJD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.